Midaflur
Overview
Description
Midaflur is a highly stable 3-imidazoline derivative known for its central skeletal muscle relaxant and sedative properties in humans and other mammals . It exhibits high oral bioavailability and a long duration of action . The compound’s chemical formula is C7H3F12N3, and it has a molar mass of 357.103 g/mol .
Preparation Methods
Midaflur can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,5,5-tetrakis(trifluoromethyl)-2,5-dihydro-1H-imidazol-4-amine with appropriate reagents under controlled conditions . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for pharmaceutical applications .
Chemical Reactions Analysis
Midaflur undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents to convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Midaflur has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of midaflur is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in the central nervous system . This compound resembles meprobamate and pentobarbital in terms of observed effects but is considerably more potent . It likely modulates neurotransmitter activity, leading to its sedative and muscle relaxant properties .
Comparison with Similar Compounds
Midaflur is unique compared to other similar compounds due to its high stability and potency. Similar compounds include:
Meprobamate: A muscle relaxant and anxiolytic agent with similar effects but lower potency.
Pentobarbital: A barbiturate with sedative and hypnotic properties, also less potent than this compound.
Propofol: An anesthetic agent with different pharmacological properties but used in similar clinical settings.
This compound’s uniqueness lies in its combination of high stability, potency, and long duration of action, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,5,5-tetrakis(trifluoromethyl)-1H-imidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F12N3/c8-4(9,10)2(5(11,12)13)1(20)21-3(22-2,6(14,15)16)7(17,18)19/h22H,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWMWUUMCDZISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F12N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178425 | |
Record name | Midaflur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23757-42-8 | |
Record name | Midaflur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23757-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Midaflur [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023757428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Midaflur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIDAFLUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/840CTL676L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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